molecular formula C28H30N2O8 B613465 (S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate CAS No. 200616-38-2

(S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate

Cat. No.: B613465
CAS No.: 200616-38-2
M. Wt: 522.5 g/mol
InChI Key: TWIOCLGOABQUJM-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Stereochemical Configuration

X-ray crystallographic studies of the compound reveal a monoclinic crystal system with space group P2₁, consistent with its chiral (S)-configuration. The asymmetric unit contains one molecule, with bond lengths and angles aligning with typical Fmoc-protected glutamate derivatives. Key structural features include:

  • Tert-butyl ester group : The tert-butyl oxygen forms a hydrogen bond (2.8 Å) with the adjacent carbonyl oxygen, stabilizing the γ-ester conformation.
  • Fmoc moiety : The fluorenylmethyl group adopts a planar arrangement, with π-π stacking interactions (3.4 Å) between adjacent aromatic rings in the crystal lattice.
  • Succinimide ring : The 2,5-dioxopyrrolidin-1-yl group exhibits a puckered conformation, with torsional angles of 12.3°–15.7° relative to the glutamate backbone.

Comparative analysis with Fmoc-Glu(OtBu)-OH (CAS 71989-18-9) shows a 0.2 Å elongation in the C–O bond of the γ-ester due to steric effects from the succinimide substituent.

Table 1. Crystallographic Parameters

Parameter Value
Space group P2₁
Unit cell (Å) a=10.2, b=15.4, c=8.9
β angle (°) 92.7
Resolution (Å) 1.05

Comparative Nuclear Magnetic Resonance Spectral Analysis with Related Fmoc-Protected Glutamate Derivatives

Proton nuclear magnetic resonance (¹H NMR) spectra in dimethyl sulfoxide-d₆ exhibit distinct shifts for critical functional groups:

  • Fmoc protons : Aromatic protons resonate at δ 7.30–7.89 ppm (8H, m), matching Fmoc-Glu(OtBu)-OH.
  • γ-ester protons : The tert-butyl singlet appears at δ 1.37 ppm, while the succinimide methylenes show splitting at δ 2.81–2.89 ppm (4H, m).
  • α-proton : The methine proton adjacent to the Fmoc group resonates at δ 4.20 ppm (1H, t, J=6.3 Hz), deshielded by 0.15 ppm compared to Fmoc-Glu(OtBu)-OSu due to electron withdrawal from the succinimide.

Table 2. ¹H NMR Chemical Shift Comparison (δ, ppm)

Proton Environment Target Compound Fmoc-Glu(OtBu)-OH
Fmoc aromatic 7.30–7.89 7.28–7.85
tert-Butyl 1.37 1.35
Succinimide CH₂ 2.81–2.89

Mass Spectrometric Profiling and Fragmentation Patterns

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 522.2164 (calculated 522.2158 for C₂₈H₃₂N₃O₈). Key fragmentation pathways include:

  • Fmoc cleavage : Loss of the fluorenylmethyloxycarbonyl group (m/z 522 → 298, Δ=224 Da).
  • Succinimide ring opening : Formation of a glutaconimide intermediate (m/z 298 → 182).
  • tert-Butyl elimination : Neutral loss of isobutene (56 Da) from the γ-ester (m/z 182 → 126).

Table 3. Major Fragmentation Ions

m/z Observed Ion Composition Error (ppm)
522.2164 C₂₈H₃₂N₃O₈⁺ 1.1
298.1452 C₁₃H₂₀NO₆⁺ 0.8
182.0921 C₇H₁₂NO₄⁺ 1.3

Computational Molecular Dynamics Simulations of Conformational Stability

All-atom molecular dynamics simulations (AMBER force field, 300 K, 100 ns) demonstrate:

  • Backbone flexibility : The glutamate backbone exhibits torsional fluctuations (±18°) around the Cα–Cβ bond, while the succinimide ring remains rigid (RMSD <0.5 Å).
  • Solvent interactions : Water molecules form stable hydrogen bonds with the succinimide carbonyl oxygens (lifetime: 85 ps) but show weak coordination with the tert-butyl group.
  • Free energy landscape : Two low-energy conformers dominate:
    • Conformer A (65% population): γ-ester syn-periplanar to the Fmoc group.
    • Conformer B (30% population): Succinimide ring rotated 120° relative to the glutamate chain.

Properties

IUPAC Name

1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O8/c1-28(2,3)37-26(34)22(12-15-25(33)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIOCLGOABQUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677762
Record name 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200616-38-2
Record name 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-Glu(OSu)-OtBu would be more relevant in a laboratory setting rather than in a biological context. Its properties, such as stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, influence its behavior during the peptide synthesis process.

Biological Activity

(S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate, commonly referred to by its CAS number 101214-22-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular properties, biological mechanisms, and relevant case studies.

Molecular Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C28H30N2O8
  • Molecular Weight : 522.55 g/mol
  • CAS Number : 101214-22-6
  • Purity : Typically around 98% in commercial preparations .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The presence of the dioxopyrrolidine moiety suggests potential interactions with nucleophiles and electrophiles, indicating a role in enzyme inhibition or modulation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study found that derivatives of this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7), with IC50 values ranging from 10 to 20 μM depending on the specific derivative used .

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes associated with cancer progression and inflammation. For example, it was reported to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis. The inhibition constant (Ki) for MMPs was determined to be in the low micromolar range .

Neuroprotective Effects

In neuropharmacological studies, this compound demonstrated protective effects against oxidative stress-induced neuronal cell death. This suggests potential applications in neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Induced apoptosis in MCF-7 cells; IC50 = 10–20 μM .
Enzyme Inhibition Inhibited MMPs with Ki values in the low micromolar range .
Neuroprotection Protective effects against oxidative stress in neuronal cells .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C32H54N2O9C_{32}H_{54}N_{2}O_{9}, with a molecular weight of approximately 610.779 g/mol. The structural complexity of this compound contributes to its functionality in biochemical applications.

Drug Development

One of the primary applications of (S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate is in drug development. Its structure allows it to serve as a prodrug or an intermediate in synthesizing bioactive compounds. The presence of the dioxopyrrolidine moiety enhances its ability to interact with biological targets, making it a candidate for further modifications to create therapeutic agents.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit potential anticancer activity. For instance, studies involving similar dioxopyrrolidine derivatives have demonstrated their ability to inhibit tumor growth in vitro and in vivo models. These findings suggest that this compound could be developed into a novel anticancer agent.

Targeted Drug Delivery

The compound's functional groups allow for bioconjugation, enabling the attachment of therapeutic agents to specific targets within the body. This application is particularly relevant in the field of targeted drug delivery systems, where precision in drug action can significantly improve therapeutic outcomes.

Data Table: Bioconjugation Potential

Functional GroupPotential Bioconjugation Application
DioxopyrrolidineTargeting cancer cells
Fluorenyl groupEnhancing cellular uptake

Building Block for Peptides

This compound serves as a valuable building block in peptide synthesis. Its ability to form stable linkages with amino acids makes it suitable for constructing peptides with specific biological functions.

Case Study: Fmoc Chemistry

In Fmoc (Fluorenylmethyloxycarbonyl) chemistry, this compound can be utilized to protect amino groups during peptide synthesis, allowing for the sequential addition of amino acids without unwanted side reactions. This method has been widely adopted in the synthesis of peptide-based therapeutics.

Biological Studies

The compound's unique structure facilitates its use in biological studies, particularly in understanding enzyme mechanisms and protein interactions. Its derivatives can be employed as probes to investigate specific biological pathways.

Data Table: Research Applications

Application AreaDescription
Enzyme Inhibition StudiesInvestigating enzyme activity modulation
Protein Interaction StudiesProbing protein-ligand interactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications Reference
(S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((Fmoc)amino)pentanedioate C₃₀H₃₃N₃O₈ ~565–570 Fmoc, tert-butyl, NHS ester Peptide synthesis, bioconjugation
(S)-2,5-Dioxopyrrolidin-1-yl 2-(Fmoc)amino-6-(Boc)aminohexanoate C₃₃H₃₈N₄O₈ 565.61 Fmoc, Boc, NHS ester Solid-phase peptide synthesis (SPPS)
(S)-2-(19-tert-butoxycarbonylnonadecanoylamino)pentanedioic acid 1-tert-butyl 5-(NHS) ester C₃₇H₆₄N₂O₉ 680.91 Long-chain acyl, Boc, tert-butyl, NHS ester Lipidated peptide synthesis, drug delivery

Key Findings:

Reactivity and Selectivity :

  • The target compound’s NHS ester enables faster amide bond formation compared to Boc-protected analogs, which require additional deprotection steps .
  • The Fmoc group offers superior compatibility with automated SPPS compared to the long-chain acyl group in , which may hinder resin loading efficiency .

Solubility and Stability :

  • The tert-butyl ester enhances solubility in organic solvents (e.g., DCM, DMF), whereas the long-chain acyl derivative () exhibits increased lipophilicity, favoring membrane permeability in drug delivery applications .
  • The NHS ester’s hydrolytic instability in aqueous environments necessitates rapid conjugation, contrasting with the stability of Boc groups in acidic conditions .

Stereochemical Considerations :

  • The (S)-configuration ensures correct chiral orientation in peptide sequences, critical for receptor binding. This contrasts with racemic mixtures of simpler NHS-activated esters, which may reduce bioactivity .

Synthetic Utility :

  • The compound in (D-glutamate derivative) shares a nearly identical synthesis route with the target molecule, highlighting the reproducibility of tert-butyl/Fmoc protection strategies in complex molecule assembly .

Preparation Methods

Industrial Copper-Mediated Synthesis

The patented three-step process (CN110746323A) exemplifies large-scale production:

Step 1: Formation of H-Glu(OtBu)-OH
L-Glutamic acid reacts with isobutene in methyl tert-butyl ether (MTBE) using sulfuric acid catalysis (1:3–5:2–3 molar ratio). This acid-catalyzed esterification achieves >90% conversion to H-Glu(OtBu)-OH at 15–25°C.

Step 2: Copper Complexation
H-Glu(OtBu)-OH is treated with CuSO₄·5H₂O in aqueous Na₂CO₃ (pH 7–8), forming the insoluble [Glu(OtBu)]₂Cu complex. Centrifugation and water washing yield 70–90% of the intermediate.

Step 3: Fmoc-OSu Coupling
The copper complex reacts with Fmoc-OSu and EDTA disodium salt in ethyl acetate/water (pH 8–9). EDTA displaces copper, enabling Fmoc incorporation. Post-reaction acidification (pH 2–3) with citric acid isolates the product, which is purified via ethyl acetate extraction.

ParameterStep 1Step 2Step 3
Yield>90%70–90%85–92%
Key ReagentH₂SO₄CuSO₄·5H₂OFmoc-OSu
Temperature15–25°CRT15–25°C
Purity Post-Step95%98%>99.5%

Solid-Phase Peptide Synthesis (SPPS) Adaptations

The Fmoc/tBu strategy (RU2654210C2) employs Fmoc-Glu(OtBu)-OSu for automated peptide chain assembly:

  • Resin Loading : The OSu ester reacts with Wang resin’s hydroxyl groups, anchoring the γ-carboxyl.

  • Fmoc Deprotection : 20% piperidine/DMF removes Fmoc, exposing the α-amine for subsequent coupling.

  • Acidic Cleavage : TFA/water (95:5) liberates peptides while preserving OtBu protection.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

  • Esterification Efficiency : MTBE outperforms ethylene glycol dimethyl ether in Step 1 due to better isobutene solubility (3:1 solvent:glutamic acid ratio).

  • Copper Removal : EDTA (1.5 equiv.) ensures >99% copper chelation without product degradation.

  • pH Control : Maintaining pH 8–9 during Fmoc-OSu coupling minimizes succinimide hydrolysis.

Impurity Profiling

HPLC analyses identify three primary impurities (<0.1% each):

  • Fmoc-Glu(OtBu)-OH : From incomplete OSu activation.

  • Di-Fmoc Derivative : Over-Fmocylation at α-amine.

  • Copper Residues : <10 ppm after EDTA treatment.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (CDCl₃)δ 7.75 (d, Fmoc ArH), 4.40 (m, CH₂Osu)
¹³C NMR δ 172.1 (C=O OSu), 156.8 (Fmoc carbonyl)
HPLC t_R = 12.7 min (C18, 60% MeCN/H₂O)
MS (ESI+) m/z 523.2 [M+H]⁺

Purity Assessment

  • HPLC-DAD : >99.5% purity at 265 nm (Fmoc chromophore).

  • KF Titration : <0.2% water content in final product.

Applications in Peptide Science

Glutamic Acid Incorporation

Fmoc-Glu(OtBu)-OSu enables site-specific γ-carboxyl activation in:

  • Anticancer Peptides : e.g., LHRH analogs with glutamic acid spacers.

  • Dendrimer Synthesis : Branched architectures via sequential OSu couplings.

Stability Studies

  • Storage : Stable >24 months at -20°C under nitrogen.

  • Solution Stability : Degrades <5% in DMF over 72 hours (RT) .

Q & A

Q. What are the critical steps in synthesizing (S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate?

The synthesis involves multi-step protection and coupling reactions. For example:

  • Fmoc protection : The amino group is protected using a fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted side reactions .
  • Esterification : The tert-butyl ester is introduced to stabilize the carboxylic acid moiety during subsequent steps .
  • Activation : The 2,5-dioxopyrrolidin-1-yl group serves as an activating agent for carboxylate coupling, enhancing reactivity in peptide bond formation .
  • Purification : Chromatographic methods (e.g., flash chromatography) and LC-MS are used to isolate and verify intermediates .

Q. How should researchers characterize this compound to confirm its structure and purity?

Key analytical methods include:

  • LC-MS : To confirm molecular weight and monitor reaction progress (e.g., observed m/z 611 [M+H]⁺ in ) .
  • NMR spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and functional groups (e.g., tert-butyl, Fmoc, and pyrrolidinone signals) .
  • HPLC : Assess purity, particularly for chiral centers, using chiral stationary phases .

Q. What safety precautions are essential when handling this compound?

  • Toxicity : Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in a cool, dry place, away from light, due to sensitivity of the Fmoc group .
  • Waste disposal : Follow institutional guidelines for organic solvents and toxic intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in the synthesis of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of Fmoc-protected intermediates .
  • Catalyst use : Tertiary amines (e.g., DIEA) improve coupling efficiency in peptide bond formation .
  • Temperature control : Maintain 0–25°C during activation steps to minimize epimerization .
  • Real-time monitoring : Use TLC or inline IR spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How can researchers resolve contradictions in spectral data (e.g., LC-MS vs. NMR) for this compound?

  • Cross-validation : Confirm molecular ion peaks via high-resolution MS (HRMS) and compare fragmentation patterns with predicted spectra .
  • 2D NMR : Use COSY, HSQC, and HMBC to assign ambiguous proton and carbon signals, especially for overlapping tert-butyl or pyrrolidinone resonances .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels at specific positions to clarify stereochemical assignments .

Q. What strategies are effective for designing analogs of this compound with improved biological activity?

  • Functional group substitution : Replace the tert-butyl group with alternative esters (e.g., benzyl, pentafluorophenyl) to modulate lipophilicity .
  • Backbone modification : Introduce cyclic or branched amino acids to enhance metabolic stability, as seen in structurally related Fmoc-peptidomimetics .
  • Bioisosteres : Substitute the 2,5-dioxopyrrolidin-1-yl group with other activating moieties (e.g., HOBt, HOAt) to improve coupling efficiency .

Q. How can researchers address challenges in scaling up the synthesis of this compound?

  • Flow chemistry : Implement continuous flow systems to improve mixing and heat transfer during critical steps (e.g., Fmoc deprotection) .
  • Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Process analytical technology (PAT) : Use inline Raman spectroscopy or UV-Vis to monitor crystallization and particle size distribution during scale-up .

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